

A Technical Guide to the Solubility of Dinitrofluorobenzene Derivatives in Organic Solvents

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Compound of Interest

Compound Name: 1,5-Difluoro-2,4-dinitrobenzene

Cat. No.: B051812

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Disclaimer: Quantitative solubility data for **1,5-Difluoro-2,4-dinitrobenzene** in various organic solvents is not readily available in the reviewed literature. This guide presents a comprehensive analysis of the solubility of its close structural isomer, 1,2-Difluoro-4,5-dinitrobenzene (DFDNB), as a valuable reference. The experimental methodologies and principles described herein are directly applicable to the solubility studies of **1,5-Difluoro-2,4-dinitrobenzene**.

Introduction

1,5-Difluoro-2,4-dinitrobenzene is a halogenated nitrobenzene derivative with significant potential as a versatile chemical intermediate in advanced chemical synthesis.^[1] Its utility in nucleophilic aromatic substitution reactions makes it a key building block for complex organic molecules in pharmaceuticals, agrochemicals, and materials science.^[1] Understanding the solubility of this compound in various organic solvents is critical for its purification, crystallization, and formulation, which are essential processes in drug development and other chemical industries.

This technical guide provides an in-depth look at the solubility characteristics of the closely related compound, 1,2-Difluoro-4,5-dinitrobenzene (DFDNB), a novel insensitive explosive carrier.^{[2][3][4][5]} The data and methodologies presented serve as a robust framework for researchers working with dinitrofluorobenzene derivatives.

Quantitative Solubility Data

The mole fraction solubility of 1,2-Difluoro-4,5-dinitrobenzene (DFDNB) was systematically determined in sixteen pure organic solvents at temperatures ranging from 293.15 K to 333.15 K.[3] The data reveals a positive correlation between solubility and temperature in all tested solvents.

Table 1: Mole Fraction Solubility (x) of 1,2-Difluoro-4,5-dinitrobenzene in Various Organic Solvents at Different Temperatures (K)[3]

Temperature (K)	Methanol	Ethanol	n-Propanol	Isopropanol	n-Butanol
293.15	0.0158	0.0123	0.0101	0.0089	0.0078
298.15	0.0192	0.0151	0.0125	0.0110	0.0097
303.15	0.0233	0.0185	0.0154	0.0136	0.0120
308.15	0.0281	0.0226	0.0189	0.0167	0.0148
313.15	0.0338	0.0275	0.0231	0.0205	0.0182
318.15	0.0405	0.0334	0.0282	0.0251	0.0223
323.15	0.0484	0.0404	0.0343	0.0306	0.0273
328.15	0.0577	0.0487	0.0416	0.0372	0.0334
333.15	0.0687	0.0586	0.0503	0.0451	0.0407

Temperature (K)	Ethyl Acetate	Methyl Acetate	n-Butyl Acetate	Acetone	Cyclohexanone
293.15	0.1033	0.1211	0.0812	0.1432	0.1611
298.15	0.1205	0.1403	0.0954	0.1658	0.1852
303.15	0.1401	0.1621	0.1119	0.1915	0.2128
308.15	0.1624	0.1869	0.1311	0.2207	0.2445
313.15	0.1878	0.2152	0.1534	0.2539	0.2807
318.15	0.2167	0.2475	0.1792	0.2916	0.3221
323.15	0.2497	0.2844	0.2091	0.3345	0.3694
328.15	0.2872	0.3267	0.2438	0.3833	0.4233
333.15	0.3299	0.3751	0.2840	0.4388	0.4847

Temperature (K)	Toluene	Acetonitrile	N,N-Dimethylformamide (DMF)	Dimethyl Sulfoxide (DMSO)	1,4-Dioxane
293.15	0.0412	0.0211	0.1899	0.2115	0.1322
298.15	0.0488	0.0253	0.2155	0.2388	0.1523
303.15	0.0578	0.0303	0.2442	0.2701	0.1751
308.15	0.0685	0.0362	0.2765	0.3058	0.2011
313.15	0.0812	0.0432	0.3128	0.3466	0.2308
318.15	0.0962	0.0515	0.3537	0.3931	0.2647
323.15	0.1139	0.0614	0.3998	0.4460	0.3034
328.15	0.1349	0.0732	0.4518	0.5061	0.3476
333.15	0.1596	0.0872	0.5105	0.5742	0.3980

Experimental Protocol: Laser Dynamic Method

The solubility data presented was determined using the laser dynamic method, a precise and efficient technique for measuring solid-liquid equilibrium.[3]

3.1 Materials and Apparatus

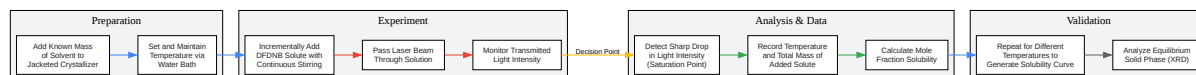
- Solute: 1,2-Difluoro-4,5-dinitrobenzene (Purity > 99.5% confirmed by HPLC).[2]
- Solvents: All solvents are of analytical grade.
- Apparatus: The core setup includes a jacketed crystallizer, a laser generator, a signal receiving device, a light intensity display, a water bath thermostat for temperature control, a thermometer, and a magnetic stirrer.

3.2 Procedure

- Sample Preparation: A known mass of the solvent is added to the jacketed crystallizer, which is maintained at a constant temperature by the water bath thermostat.
- Titration: The solid solute (DFDNB) is incrementally added to the solvent while continuously stirring.
- Laser Monitoring: A laser beam is passed through the solution. The intensity of the transmitted light is monitored by the signal receiving device.
- Saturation Point Determination: Initially, the solution is unsaturated, and the light intensity remains relatively constant. As the solution approaches and reaches saturation, the presence of undissolved solid particles causes the light intensity to decrease significantly. The point at which the light intensity begins to drop sharply is considered the saturation point.
- Data Collection: The experiment is repeated at various temperatures (from 293.15 K to 333.15 K) to determine the solubility curve.[3]
- Verification: The solid phase in equilibrium is analyzed using X-ray Powder Diffraction (XRD) to ensure no crystal transformation or solvation occurred during the experiment.[2][5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the laser dynamic method for solubility determination.



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Caption: Workflow for solubility determination using the laser dynamic method.

Conclusion

While direct quantitative solubility data for **1,5-Difluoro-2,4-dinitrobenzene** remains to be published, the detailed analysis of its isomer, 1,2-Difluoro-4,5-dinitrobenzene, provides a crucial and highly relevant dataset for researchers. The presented data and the laser dynamic experimental methodology offer a solid foundation for predicting, measuring, and understanding the solubility behavior of this class of compounds. This knowledge is instrumental in optimizing processes such as crystallization for purification, which is paramount in the development of pharmaceuticals and other high-purity chemical products. The provided workflow and data tables serve as a practical guide for scientists and engineers in the field.

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